molecular formula C11H14BrNO3 B250295 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide

4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide

Cat. No. B250295
M. Wt: 288.14 g/mol
InChI Key: NWQOIDJIAFFGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide, also known as BHEEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHEEB is a benzamide derivative that is used as a research tool to study various biological and biochemical processes.

Scientific Research Applications

4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has been extensively used as a research tool to study various biological and biochemical processes. It is commonly used as a fluorescent probe to study protein-ligand interactions, protein-protein interactions, and enzyme kinetics. 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has also been used to study the structure and function of ion channels, G protein-coupled receptors, and transporters.

Mechanism of Action

4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide works by binding to the target protein or enzyme and inducing a conformational change that results in a change in fluorescence intensity. This change in fluorescence intensity can be used to measure the binding affinity of 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide to the target protein or enzyme. 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has been shown to bind to a variety of proteins and enzymes, including carbonic anhydrase, α-glucosidase, and human serum albumin.
Biochemical and Physiological Effects:
4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has also been shown to inhibit the activity of α-glucosidase, an enzyme that plays a crucial role in the breakdown of carbohydrates in the body. Additionally, 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has been shown to bind to human serum albumin, a protein that plays a crucial role in the transport of drugs and other molecules in the blood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide in lab experiments is its high binding affinity to a variety of proteins and enzymes. This allows for accurate measurements of protein-ligand interactions and enzyme kinetics. Additionally, 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide is a fluorescent probe, which allows for real-time monitoring of protein-ligand interactions and enzyme kinetics. However, one limitation of using 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide in lab experiments is its potential toxicity. 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide. One area of research is the development of 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide-based probes for the detection of specific proteins and enzymes in biological samples. Another area of research is the development of 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide-based inhibitors for the treatment of diseases such as cancer and diabetes. Additionally, further studies are needed to determine the toxicity and safety of 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide in vivo, which may facilitate its use in clinical research.

Synthesis Methods

The synthesis method of 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide involves the reaction of 4-bromoaniline with 2-(2-hydroxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields 4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide as a white crystalline solid with a melting point of 175-177°C.

properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide

InChI

InChI=1S/C11H14BrNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15)

InChI Key

NWQOIDJIAFFGPC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCOCCO)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCO)Br

Origin of Product

United States

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